molecular formula C12H17NO B11904402 [1-(1-Phenylethyl)azetidin-3-yl]methanol CAS No. 143329-31-1

[1-(1-Phenylethyl)azetidin-3-yl]methanol

Cat. No.: B11904402
CAS No.: 143329-31-1
M. Wt: 191.27 g/mol
InChI Key: FGCMITQDRPFKFH-UHFFFAOYSA-N
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Description

Significance of the Azetidine (B1206935) Ring System in Contemporary Chemical Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in modern organic synthesis and medicinal chemistry. rsc.orgrsc.org Its significance stems from a combination of inherent ring strain and relative stability, which makes it more manageable than the more strained aziridines, yet more reactive than the less strained pyrrolidines. rsc.org This unique reactivity allows for specific chemical transformations and functionalizations. rsc.org

The azetidine scaffold is considered a "privileged" structure in medicinal chemistry because it appears in numerous bioactive molecules and approved pharmaceutical agents. rsc.orglifechemicals.com Its rigid framework can effectively orient substituents to interact with biological targets, and its small size can contribute to improved ligand efficiency. acs.org The nitrogen atom within the ring also provides a handle for synthetic modifications and can act as a basic center in target molecules. acs.org Consequently, azetidine-containing compounds have been investigated for a wide array of pharmacological activities, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govmedwinpublishers.com The development of novel synthetic methods to create functionalized azetidines continues to be an active area of research. rsc.org

Overview of Azetidinylmethanol Derivatives: Structural Context and Research Prominence

Azetidinylmethanol derivatives, which feature a methanol (B129727) (-CH₂OH) group attached to the azetidine ring, are valuable building blocks in organic synthesis. The hydroxyl group provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules. Specifically, 3-azetidinylmethanol derivatives serve as key intermediates. For instance, N-protected versions like 1-Boc-azetidin-3-yl-methanol are commercially available and widely used in the synthesis of diverse compound libraries for drug discovery. bldpharm.com

The research prominence of these derivatives lies in their utility as scaffolds for creating molecules with specific three-dimensional arrangements. The azetidine ring acts as a constrained linker, and the hydroxymethyl group at the 3-position allows for the introduction of various functional groups through esterification, etherification, or oxidation. This versatility has led to their use in the development of novel therapeutic agents, such as triple reuptake inhibitors and GABA uptake inhibitors. nih.govnih.gov The substitution pattern on the ring nitrogen further dictates the properties and potential applications of the final compounds.

Scope and Research Objectives for [1-(1-Phenylethyl)azetidin-3-yl]methanol Investigations

The specific compound, this compound, possesses distinct structural features that define the scope of its research investigations. The key features are the chiral 1-phenylethyl group attached to the nitrogen and the hydroxymethyl group at the 3-position of the azetidine ring.

The primary research objectives for this compound would likely include:

Asymmetric Synthesis: The presence of a chiral center in the 1-phenylethyl group makes this compound a target for diastereoselective synthesis. Research would focus on methods to control the stereochemistry during the formation of the azetidine ring or during the attachment of the phenylethyl group.

Chiral Building Block: Enantiomerically pure forms of this compound could serve as valuable chiral building blocks. The phenylethyl group can act as a chiral auxiliary, influencing the stereochemical outcome of subsequent reactions on the azetidine ring or the methanol group.

Medicinal Chemistry Scaffolding: This compound can be used as a scaffold to generate a library of new chemical entities for biological screening. The hydroxyl group can be readily modified to introduce a wide range of functionalities, allowing for systematic exploration of structure-activity relationships (SAR).

Conformational Analysis: Investigations into the conformational preferences of the puckered azetidine ring as influenced by the bulky N-substituent would be of interest. Understanding the three-dimensional shape of the molecule is crucial for designing compounds that fit into specific protein binding pockets.

Below is a data table outlining the key properties of the azetidine ring system.

PropertyValue/DescriptionSource
Molecular Formula C₃H₇N rsc.org
Ring Strain Approx. 25.4 kcal/mol rsc.org
Nature Four-membered saturated nitrogen heterocycle rsc.orgresearchgate.net
Significance Privileged scaffold in medicinal chemistry rsc.orglifechemicals.com
Reactivity More stable than aziridine, more reactive than pyrrolidine rsc.orgrsc.org

The 1-phenylethyl moiety is a key component of the title compound. Its properties are summarized in the table below.

PropertyValue/DescriptionSource
Chemical Formula C₈H₁₀O wikipedia.org
Molar Mass 122.167 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Chirality Exists as two enantiomers (R and S) wikipedia.org
Synthesis Commonly produced by the reduction of acetophenone wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143329-31-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-(1-phenylethyl)azetidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c1-10(12-5-3-2-4-6-12)13-7-11(8-13)9-14/h2-6,10-11,14H,7-9H2,1H3

InChI Key

FGCMITQDRPFKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C2)CO

Origin of Product

United States

Advanced Synthetic Strategies for 1 1 Phenylethyl Azetidin 3 Yl Methanol and Analogues

Intramolecular Cyclization Approaches to Azetidine (B1206935) Scaffolds

Intramolecular cyclization is a cornerstone of azetidine synthesis, offering reliable pathways to form the strained four-membered ring. These methods typically involve the formation of a carbon-nitrogen bond from a suitably functionalized acyclic precursor.

Among the most common strategies for constructing the azetidine ring is the intramolecular SN2 reaction. nih.govfrontiersin.org This approach relies on a nitrogen nucleophile attacking a carbon atom bearing a good leaving group, positioned to facilitate a 4-exo-tet cyclization. The efficiency of this ring closure is highly dependent on the nature of the leaving group and the reaction conditions employed. This method is a typical and widely applicable synthetic route for both azetidine and its five-membered ring counterpart, oxetane (B1205548). researchgate.net

The displacement of a mesylate (methanesulfonyl) group is a frequently used and effective method for the formation of the azetidine ring. nih.govfrontiersin.org In this approach, a γ-amino alcohol is converted into a γ-amino mesylate. The subsequent intramolecular cyclization is typically induced by a base, which deprotonates the amine, enhancing its nucleophilicity to displace the mesylate and form the azetidine ring.

For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence that involves a one-pot mesylation followed by a base-induced ring closure. organic-chemistry.org This strategy provides access to azetidines with a predictable substitution pattern and diastereoselectivity. organic-chemistry.org The choice of base and solvent is critical to optimize the yield and minimize competing side reactions, such as intermolecular polymerization or elimination.

Table 1: Examples of Mesylate Displacement in Azetidine Synthesis

Starting MaterialReagentsProductYieldReference
N-Aryl β-amino alcohol1. N-Cyanomethylation, 2. Mesyl Chloride, BaseN-Aryl-2-cyanoazetidineHigh organic-chemistry.org
γ-Amino alcoholMesyl Chloride, BaseSubstituted AzetidineVaries nih.govfrontiersin.org

Similar to mesylate displacement, the use of halogens as leaving groups is a well-established method for azetidine ring formation. nih.govfrontiersin.org The synthesis typically starts from a γ-amino alcohol, which is converted to a γ-haloamine. The subsequent intramolecular nucleophilic substitution, often promoted by a base, leads to the formation of the azetidine ring. One straightforward route involves the cyclization of γ-chloro-(trifluoromethyl)amines to produce 2-(trifluoromethyl)azetidines. nih.gov

The synthesis of N-sulfonylazetidines has been achieved via the Ullmann-type coupling of N-tosyl-3-halo-3-butenylamines, which yields 2-alkylideneazetidines. organic-chemistry.org Furthermore, a general and robust one-pot synthesis of nitrogen-containing heterocycles, including azetidines, can be achieved from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

Table 2: Halogen-Mediated Cyclization Approaches to Azetidines

PrecursorMethodProductKey FeaturesReference
γ-Chloro-(trifluoromethyl)amineIntramolecular Nucleophilic Substitution2-(Trifluoromethyl)azetidineDirect route from trifluoroacetoacetate nih.gov
N-Tosyl-3-halo-3-butenylamineUllmann-Type Coupling2-AlkylideneazetidineForms exocyclic double bond organic-chemistry.org
Alkyl dihalide and Primary amineMicrowave-assisted CyclocondensationSubstituted AzetidineRapid, one-pot synthesis organic-chemistry.org

Reductive cyclization offers an alternative pathway to azetidines. This strategy can involve the cyclization of β-haloalkylimines. magtech.com.cn Another approach involves the reaction of imines with ethyl magnesium chloride, catalyzed by zirconium, to produce C,N-dimagnesiated compounds. These intermediates can be trapped with electrophiles to yield various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org This method provides a route to bifunctional or cyclic nitrogen-containing compounds. organic-chemistry.org Hydride-driven reduction of the imine bond in 1-azetines is another established method to produce the corresponding saturated azetidine ring. nih.gov

Ring rearrangement reactions provide elegant and sometimes unexpected routes to the azetidine core. These transformations can involve either the contraction of a larger ring or the expansion of a smaller one.

A notable example of ring contraction is the Favorskii-type rearrangement of α-bromo N-sulfonylpyrrolidinones. acs.org This one-pot nucleophilic addition and subsequent ring contraction, conducted in the presence of potassium carbonate, efficiently yields α-carbonylated N-sulfonylazetidines. acs.org This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols, phenols, or anilines into the final azetidine product. acs.org The required α-bromo N-sulfonylpyrrolidinone precursors are readily accessible through the selective monobromination of inexpensive N-sulfonyl-2-pyrrolidinone derivatives. acs.org

Conversely, ring expansion of three-membered rings, specifically aziridines, can also lead to azetidines. A biocatalytic one-carbon ring expansion of aziridines has been reported, employing an engineered cytochrome P450 enzyme to catalyze a highly enantioselective nih.govresearchgate.net-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. nih.gov This enzymatic approach offers exceptional stereocontrol, which is often difficult to achieve with traditional chemical catalysts. nih.gov

Nucleophilic Substitution Reactions in Azetidine Ring Formation

Intermolecular and Cycloaddition-Based Syntheses of Azetidines

Intermolecular reactions, particularly cycloadditions, represent a powerful and direct strategy for assembling the azetidine ring from simpler components. These methods are highly valued for their atom economy and ability to rapidly build molecular complexity.

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most efficient methods for synthesizing functionalized azetidines. researchgate.netnih.gov However, this approach has historically faced challenges. nih.gov Recent advances have utilized visible-light-mediated triplet energy transfer to overcome some of these limitations. researchgate.netspringernature.comchemrxiv.orgnih.gov For example, a visible-light-mediated intermolecular aza Paternò-Büchi reaction using glyoxylate (B1226380) oximes or 2-isoxazoline-3-carboxylates as reactive intermediates has been developed. chemrxiv.orgnih.gov This method is characterized by its operational simplicity, mild conditions, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors. chemrxiv.orgnih.gov

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and highly general method for preparing 2-azetidinones (β-lactams), which can subsequently be reduced to the corresponding azetidines. mdpi.com Ketenes are often generated in situ from acyl chlorides and trapped by imines to afford the β-lactam ring. mdpi.com

Other cycloaddition strategies include the amine-catalyzed reaction of allenoates and imines. magtech.com.cn Additionally, a [3+1] annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines has been developed, which proceeds via a relay catalysis strategy involving Lewis acid-catalyzed nucleophilic ring opening and (hypo)iodite-catalyzed C-N bond formation. organic-chemistry.org

Table 3: Overview of Intermolecular and Cycloaddition Syntheses of Azetidines

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Aza Paternò-BüchiImine, AlkeneVisible light, PhotocatalystFunctionalized Azetidine researchgate.netspringernature.comchemrxiv.orgnih.gov
Staudinger SynthesisKetene, ImineBase2-Azetidinone (β-Lactam) mdpi.com
[3+1] AnnulationCyclopropane 1,1-diester, Aromatic AmineLewis Acid, (Hypo)ioditeSubstituted Azetidine organic-chemistry.org
Amine-Catalyzed CycloadditionAllenoate, ImineAmine CatalystFunctionalized Azetidine magtech.com.cn

[2+2]-Cycloaddition Reactions for Azetidine Ring Construction

[2+2]-cycloaddition reactions are a powerful class of reactions for the formation of four-membered rings, including azetidines. These reactions involve the combination of two two-atom components to form a cyclic product. In the context of azetidine synthesis, this typically involves the reaction of an imine or a related nitrogen-containing species with an alkene or alkyne.

Photochemical [2+2] cycloadditions, often referred to as aza Paternò–Büchi reactions, represent an efficient pathway to functionalized azetidines. researchgate.netrsc.org These reactions are initiated by the photoexcitation of an imine component, which then undergoes a cycloaddition with an alkene. rsc.org While this method is powerful, it has historically been hampered by challenges such as the E/Z isomerization of the imine upon excitation. rsc.org To overcome this, many protocols utilize cyclic imines to prevent this competing relaxation pathway. rsc.org

Recent advancements have focused on the use of visible light and photosensitizers to mediate these cycloadditions, offering milder and more selective reaction conditions. springernature.comchemrxiv.org For instance, the Schindler group has developed a visible-light-mediated intermolecular [2+2] photocycloaddition between oximes and alkenes. springernature.com This method utilizes triplet energy transfer from a photosensitizer to activate the oxime, which then reacts with the alkene to form the azetidine ring. springernature.com A key breakthrough was the identification of 2-isoxazoline-3-carboxylate as a suitable substrate that, upon activation by an iridium photocatalyst, reacts with various alkenes to yield highly functionalized azetidines. springernature.comresearchgate.net This approach has proven successful for a range of substrates, including those that did not react under other conditions. springernature.com

It's noteworthy that the modulation of N-sulfonylimines can lead to a divergent reactivity, resulting in either [4+2] or [2+2] cycloaddition products, thereby providing access to a series of azetidines with high diastereoselectivity and regioselectivity. nih.gov

Lewis acid catalysis plays a crucial role in promoting various cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. nih.govyoutube.com In the context of azetidine synthesis, Lewis acids can activate either the imine or the alkene component, facilitating the [2+2] cycloaddition. This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the dienophile, accelerating the reaction. youtube.com

While direct Lewis acid-catalyzed [2+2] cycloadditions for azetidine synthesis are a specific area of research, the broader application of Lewis acids in cycloadditions leading to related aza-heterocycles is well-established. For example, Lewis acids have been employed in the [3+2] intramolecular cross-cycloaddition of aziridines with dienes to construct complex aza-[n.2.1] skeletons. nih.gov This demonstrates the potential of Lewis acid catalysis to control regioselectivity and facilitate the formation of strained ring systems. Further research is exploring the direct application of this strategy to the synthesis of azetidines.

Aminolysis of Epoxides for Azetidine Formation

The ring-opening of epoxides by amines is a classic and versatile method for the synthesis of amino alcohols. acsgcipr.org When this reaction occurs intramolecularly, it provides a powerful route to cyclic amino alcohols, including the 3-hydroxyazetidine core found in molecules like [1-(1-Phenylethyl)azetidin-3-yl]methanol.

The intramolecular aminolysis of 3,4-epoxy amines is a direct and efficient strategy for constructing the azetidine ring. frontiersin.orgnih.gov This reaction involves the nucleophilic attack of the amine onto one of the epoxide carbons, leading to the formation of the four-membered ring. A significant challenge in this approach is controlling the regioselectivity of the ring-opening, as the amine can attack either the C3 or C4 position of the epoxide. frontiersin.org

Recent studies have shown that the stereochemistry of the epoxy amine substrate plays a crucial role in directing the regioselectivity. For instance, the intramolecular aminolysis of cis-3,4-epoxy amines has been shown to selectively produce azetidines. frontiersin.org This method provides a valuable alternative to traditional intramolecular SN2 reactions that rely on leaving groups like halogens or mesylates. frontiersin.orgnih.gov

Substrate TypeKey FeatureOutcomeReference
cis-3,4-Epoxy amineStereochemistry directs cyclizationSelective formation of azetidines frontiersin.org
trans-3,4-Epoxy amineDifferent stereochemistryLeads to 3-hydroxypyrrolidines frontiersin.org

Lanthanide(III) trifluoromethanesulfonates (Ln(OTf)₃) have emerged as highly effective Lewis acid catalysts for various organic transformations, including the ring-opening of epoxides. frontiersin.orgnih.govsigmaaldrich.comorganic-chemistry.org Their utility in azetidine synthesis stems from their ability to activate the epoxide towards nucleophilic attack by the amine, even in the presence of the basic amine functionality which can often quench other Lewis acids. frontiersin.orgnih.gov

Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been successfully employed to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.govfrontiersin.org This catalytic system is notable for its tolerance of a wide range of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgnih.gov The choice of lanthanide catalyst can also influence the regioselectivity of the reaction. For example, while La(OTf)₃ promotes the formation of azetidines from cis-epoxy amines, it can lead to the formation of 3-hydroxypyrrolidines from the corresponding trans-isomers. frontiersin.org

Computational studies suggest that the coordination of the lanthanide(III) catalyst to the substrate and/or product is responsible for the observed differences in regioselectivity between the cis- and trans-isomers. frontiersin.orgnih.gov

CatalystSubstrateProductKey AdvantageReference
La(OTf)₃cis-3,4-Epoxy amineAzetidineHigh yield, functional group tolerance frontiersin.orgnih.gov
Eu(OTf)₃2,3-Epoxy alcoholC3-substituted productHigh regioselectivity for intermolecular reactions frontiersin.org

Novel and Emerging Synthetic Methodologies for Azetidine Frameworks

The demand for novel azetidine-containing compounds in fields like medicinal chemistry continues to drive the development of new synthetic methods. acs.orgnih.govacs.org Researchers are exploring innovative strategies to access diverse azetidine scaffolds with improved efficiency and stereocontrol.

One emerging area is the use of photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes. nih.gov This method allows for the stereoselective and high-yielding synthesis of functionalized azetidines through an oxidative formal aza Paternò–Büchi reaction. The process is initiated by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones, which then undergo intermolecular [2+2] cyclization with various alkenes. nih.gov

Furthermore, the development of cascade synthetic strategies is providing access to medicinally relevant aliphatic 3- and 4-membered N-heterocyclic scaffolds. acs.org These multi-step, one-pot reactions allow for the rapid construction of complex molecular architectures from simple starting materials. The synthesis and diversification of densely functionalized azetidine ring systems are also being explored to generate fused, bridged, and spirocyclic ring systems for applications in areas such as central nervous system drug discovery. acs.org

Phosphoramidate (B1195095) Intermediate Strategies for Azetidine Synthesis

A notable strategy for the formation of the azetidine ring involves the use of phosphoramidate intermediates. scientific.net This method provides a high-yielding pathway to azetidine hydrochloride from readily available starting materials. scientific.netresearchgate.net The key transformation is the cleavage of a phosphorus-nitrogen (P-N) bond within an azetidin-1-ylphosphoramidate intermediate using hydrochloric acid. scientific.netresearchgate.net

The synthesis commences with 3-aminopropanol, which undergoes a reaction with a phosphitylating agent like diethyl phosphite (B83602) to form the corresponding phosphoramidate. Subsequent intramolecular cyclization, often facilitated by a base, yields the azetidin-1-ylphosphoramidate. The final step involves the acid-mediated cleavage of the P-N bond to afford the desired azetidine salt. scientific.net

Table 1: Key Steps in Phosphoramidate-based Azetidine Synthesis

Step Reactants Key Transformation Product
1 3-Amino propanol, Diethyl phosphite Phosphitylation Phosphoramidate intermediate
2 Phosphoramidate intermediate Intramolecular cyclization Azetidin-1-ylphosphoramidate
3 Azetidin-1-ylphosphoramidate, HCl P-N bond cleavage Azetidine hydrochloride

Data derived from multiple sources. scientific.netresearchgate.net

Palladium-Catalyzed Intramolecular C-H Amination

Palladium catalysis has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, including azetidines. organic-chemistry.orgacs.orgnih.gov Specifically, the intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine derivative provides a direct route to the azetidine ring. organic-chemistry.orgacs.org This approach utilizes a picolinamide (B142947) (PA) directing group attached to the amine substrate. organic-chemistry.orgnih.gov

The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) mechanism. organic-chemistry.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), in combination with an oxidant. This method is valued for its relatively low catalyst loading, use of inexpensive reagents, and predictable selectivity. organic-chemistry.orgacs.orgnih.gov The reaction demonstrates high diastereoselectivity in the formation of the azetidine ring. organic-chemistry.org Synthetic protocols for site-selective palladium-catalyzed C–H azetidination of complex molecules like pentacyclic triterpenoids have also been developed, showcasing the utility of this strategy. nih.gov

Table 2: Representative Conditions for Pd-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

Catalyst Directing Group Oxidant Key Feature
Pd(OAc)₂ Picolinamide (PA) PhI(OAc)₂ Forms azetidines from γ-C(sp³)–H bonds
Pd(OAc)₂/CuBr₂ Picolinamide (PA) Not specified Site-selective azetidination of triterpenoids

Data derived from multiple sources. organic-chemistry.orgnih.gov

Relay Catalysis in Azetidine Ring Construction

Relay catalysis offers a sophisticated approach to constructing complex azetidine structures, particularly those bearing all-carbon quaternary centers. researchgate.netnih.govorganic-chemistry.org A notable example is a polar-radical relay strategy that harnesses the ring strain of 1-azabicyclo[1.1.0]butane (ABB). researchgate.netnih.gov This method employs a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reaction with a broad range of commercially available boronic acids. researchgate.netorganic-chemistry.org

The mechanism involves the ring-opening of a benzoylated 1-azabicyclo[1.1.0]butane (ABB) initiated by a catalytic amount of bromide. researchgate.netnih.gov This generates a redox-active azetidine intermediate that subsequently participates in the nickel-catalyzed cross-coupling via a radical pathway. researchgate.netnih.gov A key advantage of this strategy is its excellent functional group tolerance and scalability. organic-chemistry.org The synergistic catalysis can be achieved using a single nickel source, such as NiBr₂. nih.gov This methodology has been successfully applied to the modification of natural products and biologically relevant molecules. nih.govorganic-chemistry.org

Table 3: Components of Relay Catalysis for Quaternary Azetidine Synthesis

Key Component Role Example
Strained Ring Azetidine precursor Benzoylated 1-azabicyclo[1.1.0]butane (ABB)
Relay Catalyst Initiates ring opening Bromide
Cross-Coupling Catalyst Forms C-C bond Nickel catalyst (e.g., from NiBr₂)
Coupling Partner Introduces substituent Aryl or vinyl boronic acids

Data derived from multiple sources. researchgate.netnih.govorganic-chemistry.org

Biocatalytic Approaches for Chiral Azetidine Precursors

Biocatalysis provides an environmentally benign and highly selective means of generating chiral building blocks for the synthesis of enantiopure azetidines. wiley.comamanote.com Enzymes, such as ω-transaminases (ω-TAs), are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. wiley.com These chiral amines can then serve as key precursors for the construction of chiral azetidines like this compound. The use of ω-TAs allows for the production of either the (R)- or (S)-enantiomer of the amine with high enantiomeric excess, depending on the specific enzyme used. wiley.com

Furthermore, biocatalytic desymmetrization of meso-azetidines offers another powerful strategy. Chiral phosphoric acids, acting as organocatalysts, can be used for the kinetic resolution of N-acyl-azetidines, affording highly enantioenriched products. rsc.org Additionally, enantiomerically pure 2,4-cis-disubstituted amino azetidines have been synthesized and utilized as chiral ligands in metal-catalyzed reactions, such as the copper-catalyzed Henry reaction, demonstrating their utility in asymmetric synthesis. nih.gov

Table 4: Examples of Biocatalytic and Chiral Catalytic Strategies for Azetidine Synthesis

Catalytic Method Enzyme/Catalyst Class Transformation Application
Asymmetric Synthesis ω-Transaminases (ω-TAs) Prochiral ketone to chiral amine Synthesis of chiral precursors
Desymmetrization Chiral Phosphoric Acids meso-N-Acyl-azetidine to enantioenriched azetidine Kinetic resolution
Asymmetric Catalysis Chiral Azetidine Ligands Aldehyde + Nitromethane to nitroalkanol (Henry Reaction) Use of chiral azetidines as catalysts

Data derived from multiple sources. wiley.comrsc.orgnih.gov

Stereochemical Control and Chiral Synthesis of 1 1 Phenylethyl Azetidin 3 Yl Methanol and Analogues

Enantioselective Synthesis of the 1-Phenylethyl Moiety and its Integration

The foundation of the chiral synthesis of the target compound lies in the preparation of an enantiomerically pure 1-phenylethyl moiety, which is then incorporated into the final molecular structure. The 1-phenylethylamine (B125046) (PEA) is a widely utilized chiral building block, available in both (R) and (S) forms, making it an economical starting point for asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com

Numerous methods have been developed for the enantioselective synthesis of PEA. A prominent chemo-enzymatic approach involves the one-pot Pd/Cu-catalyzed Wacker oxidation of styrene (B11656) to acetophenone, which then undergoes reductive amination to yield (R)-α-PEA. sigmaaldrich.com Another common strategy is the transamination of prochiral ketones, such as acetophenone, using transaminase (TA) enzymes, which can produce chiral amines with high enantiopurity under mild conditions. nih.gov Kinetic resolution, often catalyzed by enzymes like Candida antarctica lipase (B570770) B (Novozym 435), is also employed to separate racemic mixtures of PEA by selectively acylating one enantiomer, leaving the other unreacted and in high enantiomeric excess (ee ≥ 95%). sigmaaldrich.com

Once the enantiopure 1-phenylethylamine is obtained, it is integrated into the azetidine (B1206935) structure. This can be achieved by using the PEA as a chiral auxiliary or as a direct precursor. In one synthetic route, (S)-1-phenylethylamine is used as the chiral source to prepare optically active azetidine-2-carbonitriles. nih.gov The process involves the formation of N-(1-phenylethyl) derivatives, which are then treated with a borane (B79455) dimethyl sulfide (B99878) complex. This step proceeds with high stereoselectivity at the nitrogen atom, allowing for the isolation of the major diastereomer via silica-gel chromatography. nih.gov This demonstrates how the pre-existing chirality of the PEA moiety directs the stereochemistry of the resulting heterocyclic system.

Another example involves a three-component reaction where enantiopure (R)- or (S)-1-phenylethylamine reacts with formaldehyde (B43269) and an α-(hydroxyimino) ketone. This efficiently yields an optically active 1-(1-phenylethyl)-1H-imidazole 3-oxide, showcasing the role of PEA in constructing more complex chiral molecules. uzh.ch

Table 1: Selected Methods for Enantioselective Synthesis of 1-Phenylethylamine (PEA)

MethodStarting MaterialCatalyst/EnzymeProduct ConfigurationKey FeaturesReference(s)
Chemo-enzymatic Reductive AminationStyrenePd/Cu, Transaminase(R)-PEAOne-pot reaction combining oxidation and amination. sigmaaldrich.com
Biocatalytic TransaminationAcetophenoneTransaminase (TA)(R)- or (S)-PEAGreen chemistry approach under mild conditions. nih.gov
Enzymatic Kinetic ResolutionRacemic PEACandida antarctica lipase B(S)-PEA and (R)-PEA-amideHigh enantiomeric excess (ee ≥ 95%) for the unreacted amine. sigmaaldrich.com

Diastereoselective Control in Azetidine Ring Formation

With the chiral 1-phenylethyl group installed, the next critical phase is controlling the stereochemistry during the formation of the four-membered azetidine ring. This determines the relative orientation of the substituents at the C-3 position with respect to the N-alkyl group, resulting in different diastereomers.

The stereochemistry of the starting materials profoundly influences the diastereomeric outcome of the azetidine product. The pre-existing chiral center in the 1-phenylethylamine substituent often acts as a directing group, favoring the formation of one diastereomer over the other.

For instance, in the synthesis of azetidines from N-tert-butylsulfonyl (2-aminoalkyl) oxiranes, the configuration of the oxirane precursor dictates the stereochemistry of the resulting azetidine. The intramolecular cyclization proceeds via an SN2 mechanism, leading to an inversion of configuration at the carbon atom that is attacked by the nitrogen nucleophile. researchgate.netresearchgate.net Similarly, a regio- and diastereoselective method for synthesizing 2-arylazetidines from benzylaminomethyloxirane precursors shows that the stereochemical outcome is kinetically controlled, with the configuration of the oxirane ring determining the final azetidine structure. uzh.ch

A study on the synthesis of azetidine-2,3-dicarboxylic acids illustrates this principle clearly, using (R)-phenylglycinol as the source of chirality. The stereochemistry of the final product is directly correlated to the configuration of this starting material, demonstrating a predictable transfer of chirality. nih.gov The synthesis of optically active azetidine-2-carbonitriles from (S)-1-phenylethylamine also highlights this effect, where the reaction yields specific diastereomers, such as (1S,2S,1′S) and (2R,1′S), with the stereochemistry of the PEA moiety controlling the diastereoselectivity. nih.gov

In addition to substrate control, external catalysts are pivotal in governing the stereoselectivity of azetidine ring formation. Chiral catalysts create a chiral environment around the reacting molecules, lowering the activation energy for the pathway leading to one specific stereoisomer.

A notable example is the use of chiral phase-transfer (PT) catalysts, such as those derived from cinchona alkaloids, in the enantioselective synthesis of spiro-3,2′-azetidine oxindoles. These catalysts facilitate intramolecular C–C bond formation with high enantiomeric ratios (up to 2:98 er) by activating the substrate through the formation of a chiral ion pair. nih.gov

Lewis acids also play a significant role. Lanthanide (III) triflates, particularly La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. researchgate.netnih.gov The catalyst promotes a C3-selective ring-opening, and computational studies suggest that the coordination of the lanthanum (III) ion to the substrate is key to controlling the regioselectivity and, consequently, the stereochemical outcome. researchgate.net

Furthermore, transition metal catalysis offers powerful tools for stereoselective azetidine synthesis. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides an efficient route to chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.govnih.gov In this process, a reactive α-oxo gold carbene intermediate undergoes an intramolecular N-H insertion, with the stereochemistry being controlled by the chiral environment created by the gold catalyst and its ligands. nih.govnih.gov

Table 2: Examples of Catalyst-Controlled Stereoselective Azetidine Synthesis

Reaction TypeCatalyst SystemKey FeatureReference(s)
Intramolecular C–C CyclizationSF₅-containing Cinchona Alkaloid (Phase-Transfer)Achieves high enantiomeric ratios (up to 2:98 er) for spiro-azetidines. nih.gov
Intramolecular Aminolysis of EpoxidesLanthanum (III) Triflate (La(OTf)₃)Promotes regioselective ring-opening to form the azetidine ring. researchgate.netnih.gov
Oxidative Cyclization of AlkynesBrettPhosAuNTf₂ (Gold Catalyst)Generates chiral azetidin-3-ones with >98% enantiomeric excess. nih.govnih.gov
Michael AdditionAzetidine-containing Binuclear Zinc CatalystThe rigid azetidine scaffold enhances control of the catalytic pocket.N/A

Isolation and Stereochemical Characterization of Azetidinylmethanol Stereoisomers

Following the synthesis, the crucial final steps involve the separation of the resulting stereoisomers and the unambiguous determination of their absolute and relative configurations.

The isolation of individual diastereomers is typically accomplished using chromatographic techniques. Silica (B1680970) gel column chromatography is a standard method for separating diastereomers, which have different physical properties. nih.govnih.gov For instance, the major diastereomer of an N-BH₃ protected azetidine-2-carbonitrile (B3153824) was successfully isolated using a silica gel column with a hexane/CH₂Cl₂ eluent. nih.gov In other cases, purification involves an aqueous workup followed by extraction, concentration, and purification by flash chromatography or crystallization. nih.govnih.gov For more polar compounds, ion-exchange chromatography can be an effective purification method after deprotection steps. nih.gov

The stereochemical characterization of the isolated isomers relies on a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between diastereomers. Protons in diastereomeric environments experience different magnetic fields and thus have distinct chemical shifts. For molecules containing the 1-phenylethyl group, the methyl protons often appear as two separate doublets in the NMR spectrum of a diastereomeric mixture, allowing for quantification of the diastereomeric ratio. researchgate.netnih.gov The specific orientation of the phenylethyl group relative to the rest of the molecule can lead to characteristic shielding or deshielding effects on nearby protons, which can be correlated with the specific configuration at the new stereocenter. researchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers and assessing enantiomeric purity. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly versatile and widely used for this purpose. nih.govmdpi.com The separation can be optimized by adjusting the mobile phase, which can be a normal-phase system (e.g., hexane/ethanol), a reversed-phase system (e.g., acetonitrile/water), or a polar organic mode (e.g., pure methanol). mdpi.com

X-ray Crystallography: When a single crystal of a pure stereoisomer can be obtained, X-ray crystallography provides definitive proof of its three-dimensional structure and absolute configuration. nih.gov This technique has been used to corroborate configurations that were initially assigned based on NMR data or to analyze the geometry of strained azetidine-containing molecules. researchgate.netnih.govnih.gov

Chemical Transformations and Derivatization of 1 1 Phenylethyl Azetidin 3 Yl Methanol

Modifications at the Hydroxyl Group of the Methanol (B129727) Moiety

The primary alcohol of the methanol group in [1-(1-Phenylethyl)azetidin-3-yl]methanol is a prime site for various chemical modifications, including esterification, etherification, and oxidation. These transformations allow for the introduction of a wide range of functional groups, thereby altering the physicochemical properties of the parent molecule.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. For instance, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions, is a common method. While specific examples for the direct esterification of this compound are not extensively documented in publicly available literature, analogous reactions with similar alcohols are well-established. For example, the lipase-catalyzed transesterification of 1-phenylethanol (B42297) with acyl donors like vinyl acetate (B1210297) proceeds with high efficiency. nih.gov

Etherification: The synthesis of ether derivatives from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.com Brønsted acid catalyzed alkylation of 3-aryl-azetidinols with alcohols has also been reported as a method to form azetidine (B1206935) ethers, demonstrating the feasibility of this transformation while maintaining the integrity of the azetidine ring. jmchemsci.com

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, [1-(1-Phenylethyl)azetidine-3-yl]carbaldehyde, or further to the carboxylic acid, 1-(1-Phenylethyl)azetidine-3-carboxylic acid. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Hypervalent iodine(III)/TEMPO-mediated oxidation has also been shown to be a fast and efficient method for alcohol oxidation. researchgate.net

Table 1: Potential Modifications at the Hydroxyl Group

Transformation Reagents and Conditions Potential Product
Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) [1-(1-Phenylethyl)azetidin-3-yl]methyl ester
Acid Chloride/Anhydride, Base (e.g., Pyridine) [1-(1-Phenylethyl)azetidin-3-yl]methyl ester
Etherification NaH, Alkyl Halide (Williamson Synthesis) [1-(1-Phenylethyl)azetidin-3-yl]methyl ether
Brønsted Acid, Alcohol [1-(1-Phenylethyl)azetidin-3-yl]methyl ether
Oxidation PCC, CH₂Cl₂ [1-(1-Phenylethyl)azetidine-3-carbaldehyde]
DMP, CH₂Cl₂ [1-(1-Phenylethyl)azetidine-3-carbaldehyde]
KMnO₄ or Jones Reagent 1-(1-Phenylethyl)azetidine-3-carboxylic acid

Functionalization of the Azetidine Ring System

The strained four-membered azetidine ring is amenable to functionalization, particularly at the positions adjacent to the nitrogen atom (C2 and C4). These reactions often proceed via lithiation followed by quenching with an electrophile.

Research has demonstrated the feasibility of α-lithiation and subsequent electrophilic trapping of N-protected azetidines. For instance, N-thiopivaloyl- and N-Boc-protected azetidines can be lithiated at the 2-position and then reacted with various electrophiles. More specifically, studies on N-((S)-1-phenylethyl)azetidine-2-carbonitriles have shown that diastereoselective α-alkylation can be achieved via the formation of an N-borane complex. nih.gov This suggests that the C2 position of the azetidine ring in this compound could potentially be functionalized through a similar strategy.

While direct C4 functionalization of this compound is not widely reported, the reactivity of the azetidine ring allows for the possibility of such transformations. The presence of the nitrogen atom influences the reactivity of the adjacent C-H bonds, and with appropriate directing groups and reaction conditions, functionalization at the C4 position could be envisioned.

A patent describes the synthesis of 1-(1-Phenylethyl)-3-azetidinecarbonitrile from the methanesulfonate (B1217627) ester of 1-(1-phenylethyl)azetidin-3-ol (B1622747) by reaction with potassium cyanide. google.com This demonstrates that the hydroxyl group can be converted into a good leaving group, which is then displaced by a nucleophile to achieve functionalization at the C3 position of the azetidine ring.

Table 2: Potential Functionalization of the Azetidine Ring

Position Reaction Type Reagents and Conditions Potential Product
C2 α-Lithiation and Alkylation 1. s-BuLi/TMEDA, THF, -78 °C; 2. Electrophile (e.g., R-X) 2-Substituted this compound
C3 Nucleophilic Substitution (via activated alcohol) 1. MsCl, Et₃N; 2. Nucleophile (e.g., KCN) 3-Substituted [1-(1-Phenylethyl)azetidine] derivative

Transformations Involving the 1-Phenylethyl Substituent

The N-(1-phenylethyl) group can be removed or transformed through various chemical methods, most notably through catalytic hydrogenolysis. This debenzylation reaction is a common strategy in peptide synthesis and for the deprotection of nitrogen atoms.

N-Debenzylation: The cleavage of the N-(1-phenylethyl) group can be accomplished by catalytic transfer hydrogenolysis. nih.gov This method often employs a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as ammonium (B1175870) formate (B1220265) or hydrogen gas. Successful N-debenzylation of aromatic heterocycles has been achieved using potassium tert-butoxide in DMSO with oxygen. researchgate.net Acid-facilitated debenzylation using Pd(OH)₂/C in the presence of acetic acid has also been reported for N-benzyl protected aminopyridines. nih.gov These methods would yield the corresponding secondary amine, azetidin-3-yl-methanol.

Table 3: Potential Transformations of the 1-Phenylethyl Substituent

Transformation Reagents and Conditions Product
N-Debenzylation Pd/C, H₂ (Catalytic Hydrogenolysis) Azetidin-3-yl-methanol
Pd/C, Ammonium Formate (Transfer Hydrogenolysis) Azetidin-3-yl-methanol
KOtBu, DMSO, O₂ Azetidin-3-yl-methanol
Pd(OH)₂/C, Acetic Acid, H₂ Azetidin-3-yl-methanol

1 1 Phenylethyl Azetidin 3 Yl Methanol As a Chiral Building Block in Complex Molecule Synthesis

Utility in the Construction of Diverse Nitrogen-Containing Heterocycles

Azetidines are recognized as important precursors for a variety of nitrogen-containing compounds. The strained four-membered ring of [1-(1-Phenylethyl)azetidin-3-yl]methanol can undergo ring-opening or ring-expansion reactions to generate larger, more complex heterocyclic systems. These transformations are often driven by the relief of ring strain and can be initiated by nucleophilic attack or electrophilic activation.

The hydroxymethyl group at the 3-position offers a convenient handle for further synthetic manipulations. It can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, thereby enabling the construction of a wide array of fused, bridged, and spirocyclic nitrogen-containing heterocycles. nih.govnih.gov The synthesis of such diverse scaffolds is of significant interest for the development of lead-like molecules, particularly for applications targeting the central nervous system. nih.govnih.govbroadinstitute.org

The general strategy involves leveraging the reactivity of both the azetidine (B1206935) ring and its substituents to build complexity. For instance, intramolecular cyclization reactions involving a functionalized side chain, introduced via the hydroxymethyl group, can lead to the formation of bicyclic systems. The chirality of the starting material can be transferred to the final product, providing access to enantiomerically enriched heterocycles.

Applications in Asymmetric Catalysis as Ligand Precursor Derived from Azetidines

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Azetidine-containing ligands have gained attention due to their rigid conformation, which can impart high levels of stereocontrol in metal-catalyzed reactions. This compound is a valuable precursor for the synthesis of such chiral ligands.

The hydroxymethyl group can be readily converted into various coordinating moieties, such as phosphines, amines, or oxazolines. For example, conversion of the alcohol to a halide followed by reaction with a phosphine (B1218219) source can yield a phosphine-containing azetidine. The resulting P,N-ligands, where the nitrogen of the azetidine ring and the phosphorus atom can coordinate to a metal center, are of particular interest. The chiral environment created by the 1-phenylethyl group and the stereocenter at the 3-position of the azetidine can effectively control the facial selectivity of reactions such as asymmetric hydrogenation, allylic alkylation, and hydrosilylation.

The development of new classes of chiral phosphine-oxazoline ligands has been shown to be effective in iridium-catalyzed asymmetric hydrogenation of challenging substrates like acyclic aromatic N-arylimines, achieving high enantioselectivities. nih.gov The modular nature of the synthesis, starting from precursors like this compound, allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for specific transformations.

Development of Diverse Azetidine-Based Scaffolds for Research Applications

The synthesis and diversification of densely functionalized azetidine ring systems are crucial for accessing new chemical space in drug discovery and chemical biology. nih.govnih.gov this compound serves as a key starting material for the generation of diverse azetidine-based scaffolds. These scaffolds can be further elaborated to create libraries of compounds for high-throughput screening.

The development of these scaffolds often involves a series of strategic chemical transformations to build upon the initial azetidine core. These can include:

Functional group interconversion: Modifying the hydroxymethyl group to introduce a variety of functionalities such as amines, amides, esters, and ethers.

Ring-closing metathesis: Introducing an additional olefinic tether to the molecule and using ring-closing metathesis to form fused or bridged bicyclic systems. nih.gov

Spirocyclization: Utilizing the 3-position to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their three-dimensional nature. nih.govnih.gov

The resulting scaffolds can possess a wide range of physicochemical and pharmacokinetic properties, making them suitable for various research applications, including the development of probes for chemical biology and new therapeutic agents. nih.govnih.gov

Table of Potential Transformations:

Starting MaterialReagent/ConditionProduct TypePotential Application
This compoundOxidation (e.g., PCC, Swern)[1-(1-Phenylethyl)azetidin-3-yl]carbaldehydeAldehyde for further C-C bond formation
This compoundTosylation, followed by NaN33-(Azidomethyl)-1-(1-phenylethyl)azetidinePrecursor for triazole synthesis via click chemistry
This compoundMesylation, followed by PPh2Li(1-(1-Phenylethyl)azetidin-3-yl)methyl)diphenylphosphineP,N-ligand for asymmetric catalysis
This compoundAllylation, followed by Ring-Closing MetathesisFused bicyclic azetidineScaffold for library synthesis

Theoretical and Computational Investigations of Azetidine Ring Systems and Reactions

Quantum Chemical Explanations for Azetidine (B1206935) Ring Formation and Stability

The reactivity and stability of azetidines are largely governed by their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This value positions azetidines between the less stable, highly reactive three-membered aziridines (approx. 27.7 kcal/mol strain) and the more stable, unreactive five-membered pyrrolidines (approx. 5.4 kcal/mol strain). rsc.org This intermediate strain energy makes the azetidine ring stable enough for handling while also enabling unique, triggerable reactivity. rsc.orgrsc.org The small ring size creates a rigid scaffold that can facilitate favorable interactions with biological targets, and its lower molecular weight compared to larger heterocycles can improve ligand efficiency. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to rationalize the formation and stability of azetidine rings under various conditions. nih.gov For instance, in the context of photochemical reactions, theoretical studies have explained why the formation of an azetidine ring might be kinetically favored over a similar oxetane (B1205548) ring. acs.org Calculations at the B3LYP/6-311++G(d,p) level revealed that while the direct formation of the azetidine ring on a triplet potential energy surface (PES) involves a high energy barrier, the interaction between triplet and singlet states provides a much lower barrier to ring closure (over 20 kcal/mol lower). acs.org A key step promoting this faster formation is a proton back-transfer, which is significantly more favorable in the azetidine formation pathway. acs.org

The stability of N-substituted azetidines is also heavily influenced by electronic effects. nih.gov Computational studies have shown that conjugation of the azetidine nitrogen's lone pair with an aromatic system, such as a pyridine (B92270) ring, significantly reduces the basicity of the azetidine nitrogen. nih.gov This delocalization enhances the aqueous stability of the molecule by making the nitrogen less susceptible to protonation, which can be a precursor to acid-mediated ring-opening decomposition. nih.gov

Parameter Description Significance in Azetidine Chemistry
Ring Strain The inherent energy due to non-ideal bond angles and eclipsing interactions within the ring.Influences reactivity; the moderate strain of azetidines allows for selective ring-opening reactions. rsc.orgrsc.org
Nitrogen Basicity (pKa) The tendency of the azetidine nitrogen to accept a proton.A key determinant of stability, especially in acidic environments. Lower pKa can increase stability by preventing protonation-induced decomposition. nih.gov
Reaction Energy Barriers The energy required to transition from reactants to products in a chemical reaction.Determines the kinetic feasibility of ring formation pathways. Computational models can identify lower-energy mechanistic routes. acs.org

Mechanistic Studies of Azetidine Cyclization Reactions

Computational modeling is crucial for elucidating the complex mechanisms of azetidine ring formation. Various synthetic methods have been developed, and theoretical studies provide a step-by-step understanding of these transformations. rsc.org

One prominent method is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govrsc.org Mechanistic experiments, supported by computational investigations, suggest that this reaction often proceeds through a triplet manifold. nih.gov The process is typically stepwise: a triplet-excited enamide or oxime undergoes carbon-carbon bond formation with the alkene or imine to create a 1,4-biradical intermediate. This is followed by intersystem crossing and subsequent carbon-nitrogen bond formation to close the ring. nih.gov

Palladium-catalyzed intramolecular C(sp³)–H amination represents another significant advancement in azetidine synthesis. rsc.org Gaunt and co-workers proposed a mechanism involving the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org This key step is promoted by an oxidant and an additive. The proposed mechanism involves the generation of an octahedral Pd(IV) species that undergoes intramolecular cyclization to forge the azetidine ring. rsc.org

More recent developments include Ti(IV)-mediated Kulinkovich-type couplings of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. rsc.org Furthermore, copper-catalyzed three-component coupling reactions have been developed for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org Mechanistic proposals for this latter reaction, based on control experiments and kinetic studies, involve the initial formation of a Cu-Bpin species. This species then undergoes a highly regioselective migratory insertion into the double bond of an azetine, followed by a rate-determining allylation via an Sₙ2′ pathway to yield the final product with high diastereoselectivity. acs.org

Reaction Type Key Mechanistic Features Computational Insight
Aza Paternò–Büchi Stepwise cycloaddition via a triplet 1,4-biradical intermediate. nih.govCorroborates the involvement of triplet states and helps rationalize substituent effects on reaction efficiency. nih.gov
Pd-Catalyzed C-H Amination Reductive elimination from a Pd(IV) intermediate. rsc.orgHelps to understand the role of the oxidant and additives in promoting the key cyclization step. rsc.org
Cu-Catalyzed Boryl Allylation Fast borylcupration followed by rate-determining Sₙ2′ allylation. acs.orgExplains the high regio- and diastereoselectivity observed in the formation of the substituted azetidine ring. acs.org
Intramolecular N-Alkylation Base-assisted intramolecular nucleophilic substitution (Sₙ2). researchgate.netDFT calculations can model the transition state and predict the stereochemical outcome of the ring closure.

Conformational Analysis of Azetidine Derivatives

The four-membered azetidine ring is not planar. It adopts a puckered conformation to relieve some of the torsional strain associated with a planar structure. The specific conformation and the dynamics of the ring are influenced by the nature and position of substituents on the ring.

In the context of drug design, understanding the conformational properties of azetidine-containing building blocks is critical. Analysis of the lowest energy conformations of various azetidine derivatives using tools like RDKit allows for the prediction of their three-dimensional shapes and exit vectors when incorporated into larger molecules. acs.org This computational pre-organization helps in designing fragments that can explore specific regions of chemical space, which is a key strategy in fragment-based drug discovery. acs.org The incorporation of an azetidine ring, for instance, in place of a proline residue in a peptide, can significantly alter the conformational preferences, with the φ dihedral angle being constrained to specific values depending on the stereochemistry of the ring substituents. researchgate.net

Compound Class Conformational Feature Investigative Method Key Finding
Poly(L-azetidine-2-carboxylic acid)Ring puckering and polymer chain conformation.¹³C and ¹H NMR Spectroscopy. acs.orgProvides data on the solution-state structure and dynamics of azetidine-containing polymers. acs.org
N-Alkyl 2-OxazolinylazetidinesConfigurational lability of lithiated intermediates.DFT Calculations, in-situ FT-IR. nih.govRevealed dynamic inversion at both the nitrogen and the lithiated carbon, leading to stereoconvergence. nih.gov
3-D Bifunctional Building BlocksExit vector analysis for fragment-based design.RDKit lowest energy conformation analysis, X-ray crystallography. acs.orgAzetidine-containing fragments provide distinct 3-D vectors for molecular elaboration. acs.org
Azetidine-2-carboxylic acid derivativesConstrained dihedral angles in peptides.Synthetic and structural studies. researchgate.netThe azetidine ring acts as a conformational constraint, restricting the peptide backbone. researchgate.net

Structure Activity Relationship Sar Studies of Azetidinylmethanol Derivatives

General Principles of Substituent Effects on Azetidine (B1206935) Bioactivity

The biological activity of azetidine derivatives can be significantly modulated by the nature and position of various substituents on the heterocyclic ring. Studies on related azetidine compounds, such as those targeting GABA transporters, provide a framework for understanding these effects. The substitution on the azetidine nitrogen, in particular, plays a critical role in determining potency and selectivity.

In a study of azetidine derivatives as gamma-aminobutyric acid (GABA) uptake inhibitors, researchers evaluated analogues with substitutions at both the 2- and 3-positions of the azetidine ring. drugbank.com The investigation included N-unsubstituted compounds and their N-alkylated lipophilic counterparts, revealing distinct activity profiles for the GAT-1 and GAT-3 transporters. drugbank.com For instance, azetidin-2-ylacetic acid derivatives featuring a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the nitrogen atom demonstrated the highest potency at the GAT-1 transporter. drugbank.com In contrast, the most effective GAT-3 inhibitor was an azetidine-3-carboxylic acid analogue with a large, lipophilic {2-[tris(4-methoxyphenyl)methoxy]ethyl} group attached to the nitrogen. drugbank.com

Furthermore, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, which share a structural resemblance to the azetidinylmethanol core, showed moderate affinity for both GAT-1 and GAT-3 transporters. drugbank.com These findings underscore that the introduction of lipophilic N-substituents is a key strategy for modulating the bioactivity of azetidine-based compounds. The choice of substituent can direct the molecule's affinity towards specific transporter subtypes.

The electronic properties of substituents also have a pronounced effect. For example, the process for synthesizing certain azetidines is highly sensitive to the nature of substituents at the nitrogen atom, which can strongly influence the diastereoselectivity of chemical reactions. mdpi.com This implies that the electronic nature of the N-substituent not only affects the synthesis but also the final three-dimensional shape of the molecule, which is crucial for its biological function.

Table 1: Effect of N-Substituents on the Bioactivity of Azetidine Derivatives as GABA Uptake Inhibitors drugbank.com

Core Scaffold N-Substituent Target Potency (IC₅₀)
Azetidin-2-ylacetic acid 4,4-diphenylbutenyl GAT-1 2.83 µM
Azetidin-2-ylacetic acid 4,4-bis(3-methyl-2-thienyl)butenyl GAT-1 2.01 µM
Azetidine-3-carboxylic acid {2-[tris(4-methoxyphenyl)methoxy]ethyl} GAT-3 15.3 µM
3-hydroxy-3-(4-methoxyphenyl)azetidine -CH₂CH₂OCHPh₂ (Compound 18b) GAT-1 26.6 µM
3-hydroxy-3-(4-methoxyphenyl)azetidine -CH₂CH₂CH(4-chlorophenyl)₂ (Compound 18e) GAT-3 31.0 µM

This table is generated based on data from a study on azetidine derivatives as GABA uptake inhibitors and illustrates the impact of N-substituents on potency and selectivity.

Stereochemical Influence on Molecular Recognition in Azetidinylmethanol Analogues

Stereochemistry is a critical determinant of biological activity in azetidinylmethanol analogues. The rigid azetidine ring can present substituents in well-defined spatial vectors, and the presence of chiral centers can lead to stereoisomers with markedly different pharmacological profiles. The compound [1-(1-Phenylethyl)azetidin-3-yl]methanol itself has two potential stereocenters: one at the C3 position of the azetidine ring and another at the benzylic carbon of the 1-phenylethyl group.

The ability to access all stereochemical permutations of a scaffold is considered a significant advantage, as it allows for detailed stereo/structure-activity relationship (SSAR) studies. nih.gov Research into complex azetidine-based scaffolds for central nervous system (CNS) targets highlights the importance of synthesizing stereochemically pure compounds to dissect the contribution of each chiral center to molecular recognition. nih.gov By keeping the core scaffold and building blocks consistent across a library of compounds while varying the stereochemistry, researchers can directly correlate specific spatial arrangements with biological activity. nih.gov

For example, in the synthesis of certain 2-cyano azetidines, specific reaction conditions can selectively produce different diastereomers. acs.org This control over stereochemical outcomes is fundamental for building libraries of analogues where the influence of stereochemistry on target binding can be systematically evaluated. The differential interaction of stereoisomers with their biological targets is a well-established principle in pharmacology, often resulting from one isomer achieving a more complementary fit within a receptor's binding pocket. Therefore, for azetidinylmethanol analogues, it is anticipated that the (R) and (S) configurations at both the azetidine ring and the phenylethyl substituent would lead to significant differences in their interaction with biological macromolecules.

Design Principles for Azetidine-Based Scaffolds in Target Engagement

The azetidine ring is increasingly utilized as a versatile scaffold in drug discovery, particularly for designing lead-like molecules aimed at CNS targets. nih.govresearchgate.net Its compact and rigid nature provides a three-dimensional framework that is distinct from more traditional, often flat, aromatic ring systems. mdpi.com This structural rigidity helps to reduce the entropic penalty upon binding to a target and allows for the precise projection of functional groups into a receptor's binding site.

A key design principle involves using the azetidine core to build structurally diverse libraries of fused, bridged, and spirocyclic ring systems. nih.gov This approach, often associated with diversity-oriented synthesis (DOS), aims to explore novel chemical space to identify new biological probes and drug candidates. nih.gov In the context of CNS drug discovery, these scaffolds are designed to adhere to stringent physicochemical property guidelines that favor blood-brain barrier penetration, such as controlled molecular weight, lipophilicity (LogP), and polar surface area. nih.govsemanticscholar.org

One compelling design strategy is the incorporation of known pharmacophoric motifs into the azetidine scaffold. For instance, the phenethylamine (B48288) structural motif, a component of many CNS-active agents, can be embedded within the backbone of an azetidine-based scaffold. nih.gov The title compound, this compound, is a clear example of this principle, combining the rigid azetidine-methanol core with the well-established phenylethylamine pharmacophore.

The development of modular and efficient synthetic approaches is crucial for exploiting these design principles. semanticscholar.org Synthetic strategies that allow for the diversification of a densely functionalized azetidine core enable the creation of large libraries of related compounds. nih.govacs.org By systematically varying the substituents and the stereochemistry of the azetidine scaffold, medicinal chemists can perform detailed SAR studies to optimize target affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for [1-(1-Phenylethyl)azetidin-3-yl]methanol?

The compound is commonly synthesized via palladium-catalyzed hydrogenation. For example, hydrogenation of 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine using Pd(OH)₂/C in methanol under 5 bar H₂ for 4 hours yields the target compound after deprotection . Alternative methods involve nucleophilic substitution or azetidine ring formation via cyclization of β-amino alcohols, optimized for regioselectivity and yield .

Q. How is the structural integrity of this compound verified?

Structural confirmation employs NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography using SHELX software refines crystal structures to resolve stereochemistry and azetidine ring conformation . Comparative analysis with structurally similar alcohols (e.g., 1-(4-Methylphenyl)ethanol) aids in spectral interpretation .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) removes by-products. Recrystallization from ethanol/water mixtures enhances purity (>98%), monitored via HPLC . Solvent selection is critical to avoid side reactions, such as lactam formation during prolonged exposure to polar aprotic solvents .

Advanced Research Questions

Q. How can computational methods address discrepancies in reaction mechanisms for this compound?

Density Functional Theory (DFT) models predict transition states and electronic effects. For example, simulating nucleophilic attack on the azetidine ring identifies regioselectivity in alkylation reactions. Discrepancies between computed and experimental NMR shifts may indicate conformational flexibility, resolved by molecular dynamics simulations .

Q. What strategies resolve contradictions in catalytic efficiency during scale-up synthesis?

Variability in catalyst performance (e.g., Pd leaching) is addressed by characterizing catalyst morphology (TEM/XRD) and optimizing reaction kinetics. Design of Experiments (DOE) identifies critical parameters (e.g., H₂ pressure, temperature) to improve reproducibility . In-line FTIR monitors reaction progress to detect intermediates or by-products .

Q. How is stereochemical configuration determined when traditional methods yield ambiguous results?

Chiral HPLC with amylose-based columns separates enantiomers. Absolute configuration is confirmed via Mosher ester analysis or X-ray anomalous dispersion. Contrasting vibrational circular dichroism (VCD) and X-ray data may reveal dynamic stereochemistry, requiring multi-technique validation .

Q. What analytical approaches differentiate polymorphic forms of this compound?

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. Solid-state NMR and Raman spectroscopy detect subtle conformational differences. Discrepancies in solubility profiles between polymorphs guide crystallization conditions for desired forms .

Methodological Notes

  • Data Contradiction Analysis : Conflicting spectral data (e.g., NMR splitting patterns) may arise from dynamic equilibria in solution. Variable-temperature NMR and dilution studies clarify such phenomena .
  • Safety & Waste Management : Hydrogenation reactions require rigorous inert gas purging. Post-reaction Pd/C catalysts are filtered and stored in designated containers for metal recovery .

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